8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione: is a chemical compound belonging to the class of cyclic sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 8-methyl-2H-1,2,4-benzothiadiazine-1,1,3-trione.
Reaction Conditions: : The reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen. The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione: has several scientific research applications:
Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound is being investigated for its therapeutic potential in treating various diseases, such as hypertension and diabetes.
Industry: : It is used in the development of new materials and chemicals with improved properties.
Mechanism of Action
The mechanism by which 8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes and biological functions.
Comparison with Similar Compounds
8-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione: is compared with other similar compounds, such as:
1,2,4-benzothiadiazine-1,1-dioxide: : This compound shares structural similarities but has different biological activities.
Strobilurins: : These compounds are used as fungicides and have broad-spectrum antifungal activity.
The uniqueness of This compound lies in its specific chemical structure and the resulting biological and chemical properties.
Properties
CAS No. |
2138234-55-4 |
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Molecular Formula |
C8H8N2O3S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
8-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C8H8N2O3S/c1-5-3-2-4-6-7(5)14(12,13)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) |
InChI Key |
JIXISQVDESXPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)NS2(=O)=O |
Purity |
95 |
Origin of Product |
United States |
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